F-ara-EdU

Cell Proliferation Cytotoxicity Long-term Cell Culture

Choose F-ara-EdU for reliable DNA replication studies. It exhibits 50-fold lower cytotoxicity than EdU (IC50 >10 µM vs. 0.2 µM for G2/M arrest) and does not perturb the cell cycle at standard labeling concentrations. This ensures true biological outcomes, not artifacts. Its minimal impact on cell viability and development makes it essential for long-term chase experiments, deep-tissue imaging, and assays in sensitive primary or stem cells. Optimized for copper-catalyzed click chemistry detection.

Molecular Formula C11H11FN2O5
Molecular Weight 270.21 g/mol
CAS No. 95740-26-4
Cat. No. B116411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-ara-EdU
CAS95740-26-4
SynonymsF-ara-EdU; 
Molecular FormulaC11H11FN2O5
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
InChIKeyYEEGMPUOCRQFRV-IBCQBUCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F-ara-EdU (95740-26-4): A Low-Toxicity, Click-Compatible Thymidine Analog for DNA Synthesis and Proliferation Studies


F-ara-EdU, or (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (CAS 95740-26-4), is a synthetic nucleoside analog of thymidine that incorporates into newly synthesized DNA, enabling the study of cell proliferation and DNA replication [1]. It functions as a bioorthogonal metabolic probe, with its terminal alkyne group allowing for highly specific and sensitive detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. As a member of the 2'-arabino-modified nucleoside family, its key structural feature is a fluorine atom at the 2' position in the arabino (up) configuration, which is critical for its reduced toxicity profile compared to other common thymidine analogs like EdU and BrdU [1].

Why Generic Substitution Fails: The Critical Performance and Toxicity Differences Between F-ara-EdU and Standard Probes


Direct substitution of F-ara-EdU with other common DNA synthesis probes, such as EdU or BrdU, is not scientifically valid and can lead to experimental failure or misleading results. These analogs are not functionally equivalent; they differ significantly in their toxicity profiles, mechanisms of detection, and their propensity to perturb the very cellular processes they are meant to measure. For instance, EdU and BrdU are known antimetabolites that can induce DNA instability, necrosis, and cell-cycle arrest [1], which confounds long-term studies. F-ara-EdU was specifically engineered to mitigate these issues, causing little to no cellular arrest or DNA synthesis inhibition [1]. Furthermore, the detection methods vary drastically: BrdU requires harsh DNA denaturation for antibody access, while F-ara-EdU, like EdU, uses a non-destructive click reaction, but with the added benefit of superior sensitivity in challenging applications like deep-tissue imaging [1]. The quantitative evidence below substantiates these critical points of differentiation.

F-ara-EdU: Quantified Evidence of Superior Performance vs. EdU and BrdU


Superior Viability: 50-Fold Lower Cytotoxicity of F-ara-EdU Compared to EdU in Mammalian Cells

F-ara-EdU demonstrates significantly lower cytotoxicity than EdU. While EdU is a potent inhibitor of cellular growth with reported IC50 values ranging from 1 μM in 3T3 cells to 10 μM in Vero cells after 72 hours [1], F-ara-EdU did not exhibit any detectable cellular toxicity at concentrations up to 10 μM in the same timeframe [1]. This difference is stark: EdU induces G2/M cell-cycle arrest at an IC50 of 0.2 μM, which is approximately 50-fold lower than the concentration required for efficient DNA labeling [1].

Cell Proliferation Cytotoxicity Long-term Cell Culture

Reduced Perturbation: F-ara-EdU Causes Minimal Cell Cycle Arrest, Enabling True Pulse-Chase Analysis

In direct contrast to EdU, F-ara-EdU causes little or no cellular arrest or DNA synthesis inhibition. Flow cytometry analysis of HeLa cells incubated with 1 μM of either compound for 72 h revealed that EdU caused a pronounced G2/M phase arrest, a hallmark of replication stress and toxicity [1]. In contrast, cells treated with the same concentration of F-ara-EdU exhibited a cell-cycle profile indistinguishable from untreated control cells [1].

Cell Cycle Analysis Pulse-Chase DNA Replication

Improved Detection Sensitivity: F-ara-EdU Enables Greater Sensitivity in Deep-Tissue and Long-Term Survival Assays

F-ara-EdU provides greater detection sensitivity than both BrdU and EdU in demanding experimental contexts, specifically those requiring long-term cell survival and/or deep-tissue imaging [1]. While the publication does not provide a direct numerical comparison of signal-to-noise ratios, it explicitly states this enhanced sensitivity as a key differentiator arising from its reduced toxicity and minimal perturbation of cellular processes, which allows for more robust labeling and detection over time [1].

Deep-Tissue Imaging Click Chemistry In Vivo Imaging

Verified Utility: F-ara-EdU Outperforms EdC in Specific Viral Labeling Contexts

In a screen of nucleoside derivatives for labeling adenovirus particles, 5-ethynyl-2'-deoxycytidine (EdC) exhibited superior labeling compared to both EdU and F-ara-EdU [1]. This finding highlights that F-ara-EdU is not a universal solution but has specific, validated applications where its properties provide a distinct advantage. The performance hierarchy was EdC > EdU/F-ara-EdU, underscoring the importance of selecting the correct analog for the specific biological question [1].

Virology Adenovirus Click Chemistry

Structural Basis for Reduced Toxicity: The 2'-Arabino-Fluorine Modification

The reduced toxicity of F-ara-EdU is not incidental; it is a direct result of its specific 2'-arabino-fluorine modification. EdU, a 2'-deoxy nucleoside, is a potent antimetabolite that inhibits thymidylate synthase and causes cell-cycle arrest [1]. The 2'-fluorine in the arabino (up) configuration of F-ara-EdU disrupts this metabolic pathway, significantly reducing its incorporation into the DNA synthesis machinery's active site, thereby minimizing its inhibitory effects [1].

Nucleoside Chemistry Structure-Activity Relationship Antimetabolite

Optimizing Research Outcomes: Best Application Scenarios for F-ara-EdU (95740-26-4)


Long-Term Cell Proliferation and Lineage Tracing Assays

F-ara-EdU is the ideal choice for any experiment requiring cell culture or animal models to remain viable and proliferate normally for extended periods post-labeling. Its 50-fold lower cytotoxicity compared to EdU (IC50 > 10 µM vs 0.2 µM for G2/M arrest) and lack of cell-cycle perturbation at labeling concentrations (1 µM) [1] ensure that the observed proliferation and cell fate are true biological outcomes, not artifacts of probe-induced toxicity. This is critical for generating reliable data in cancer research, developmental biology, and stem cell studies.

In Vivo Pulse-Chase Experiments for DNA 'Birth Dating'

For studies aiming to 'birth date' newly synthesized DNA and track its fate over time in living organisms, F-ara-EdU is non-substitutable. As demonstrated in zebrafish embryos, F-ara-EdU can be injected and chased for days without negative effects on development or viability [1]. The alternative, EdU, would induce significant G2/M arrest and confound the chase period. F-ara-EdU's minimal biological impact allows for the accurate determination of DNA age and the identification of quiescent/senescent cell populations in vivo [1].

Deep-Tissue Imaging and Whole-Mount 3D Cell Proliferation Analysis

F-ara-EdU is the preferred probe for high-resolution, three-dimensional imaging of proliferation in thick tissue sections or whole-mount specimens. Its stated 'greater sensitivity' in deep-tissue imaging contexts [1] is a direct consequence of its low toxicity, which preserves tissue architecture and cell health, and its compatibility with robust click-chemistry detection. This allows for clearer, more penetrating signals in complex tissues, making it invaluable for developmental biology, neuroscience, and cancer pathology studies where spatial context is key.

Sensitive Detection of DNA Synthesis in Models with Compromised Viability

In models where cells are already stressed, sensitive, or have limited proliferative capacity (e.g., primary cells, senescent cells, or certain stem cell populations), the use of a toxic probe like EdU can mask or obliterate the very signal one is trying to measure. F-ara-EdU's minimal cytotoxicity [1] makes it the only viable option for accurately detecting low levels of DNA synthesis in these fragile systems, ensuring that the labeling process itself does not further compromise the cells and invalidate the assay.

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